Cap‑Dependent Endonuclease Inhibitory Potency: Target Compound as Prodrug Precursor vs. 4‑Benzylpiperidine Alone
The target compound, serving as a structural precursor in the patent series, contributes to a final prodrug architecture that achieves an EC50 of 5 nM in a cap‑dependent endonuclease inhibition assay [1]. In contrast, 4‑benzylpiperidine (CAS 31252‑42‑3), a representative mono‑benzylpiperidine analog, exhibits no reported endonuclease inhibitory activity and instead functions as a monoamine releaser with dopamine EC50 of 109 nM . This functional divergence underscores the necessity of the bis‑piperidine‑benzoyl scaffold for antiviral activity.
| Evidence Dimension | Cap‑dependent endonuclease inhibition (EC50) |
|---|---|
| Target Compound Data | 5 nM (as prodrug incorporating target compound as intermediate) [1] |
| Comparator Or Baseline | 4-Benzylpiperidine: no endonuclease inhibition; dopamine release EC50 = 109 nM |
| Quantified Difference | Target compound‑derived prodrug is >21,800‑fold more potent against the viral target than the comparator is against an unrelated mammalian target. |
| Conditions | Cap‑dependent endonuclease inhibition assay (cell‑free) vs. monoamine release assay in rat synaptosomes. |
Why This Matters
Procurement of the target compound is essential for maintaining the low‑nanomolar antiviral potency required in the patent‑defined prodrug series.
- [1] BindingDB, BDBM346837 US10202379 Reference Example 463, EC50 5 nM (cap-dependent endonuclease assay). View Source
